Welcome to the BenchChem Online Store!
molecular formula C6H9N3O3 B8682825 2,4,6-Trihydroxymethyl-s-triazine CAS No. 35045-13-7

2,4,6-Trihydroxymethyl-s-triazine

Cat. No. B8682825
M. Wt: 171.15 g/mol
InChI Key: KCUIKRQEXXDCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06559303B1

Procedure details

2,4,6-Triethoxycarbonyl-s-triazine (1 g, 3.36 mmol) is dissolved in dichloromethane (15 mL) and absolute ethanol (25 mL) then cooled to 0° C. before sodium borohydride (127 mg, 3.36 mmol) is added. After 15 minutes calcium chloride (373 mg, 2.97 mmol) is added and the reaction mixture is warmed to room temperature. The reaction mixture is dried to a yellow solid and subjected to soxhlet extraction with ethanol. The ethanol is evaporated to a white solid. The product is crystallized from Methanol and water or purified by silica gel flash column chromatography to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
373 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:11]=[C:10]([C:12](OCC)=[O:13])[N:9]=[C:8]([C:17](OCC)=[O:18])[N:7]=1)=O)C.C(O)C.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-]>ClCCl>[OH:18][CH2:17][C:8]1[N:7]=[C:6]([CH2:4][OH:3])[N:11]=[C:10]([CH2:12][OH:13])[N:9]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
127 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
373 mg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The reaction mixture is dried to a yellow solid
EXTRACTION
Type
EXTRACTION
Details
extraction with ethanol
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
The product is crystallized from Methanol and water
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC(=NC(=N1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.